molecular formula C15H17F5O6 B608009 Hydroxy-PEG3-PFP ester CAS No. 1807537-40-1

Hydroxy-PEG3-PFP ester

Cat. No. B608009
M. Wt: 388.29
InChI Key: MDIKFXKPNIRFLO-UHFFFAOYSA-N
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Description

Hydroxy-PEG3-PFP ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Synthesis Analysis

Hydroxy-PEG3-PFP ester is a PEG-based linker that can be used in the synthesis of PROTACs . It contains a hydroxyl group with a PFP ester group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Molecular Structure Analysis

The molecular formula of Hydroxy-PEG3-PFP ester is C15H17F5O6 . Its molecular weight is 388.28 .


Chemical Reactions Analysis

Hydroxy-PEG3-PFP ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . PFP esters have similar applications as the NHS esters but are more stable in aqueous solution .


Physical And Chemical Properties Analysis

The molecular formula of Hydroxy-PEG3-PFP ester is C15H17F5O6 . Its molecular weight is 388.28 .

Scientific Research Applications

Proteomics Research

Hydroxy-PEG3-PFP ester is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.

Drug Delivery

Hydroxy-PEG3-PFP ester is used in the field of drug delivery . The compound can be used to modify drug molecules to improve their solubility, stability, and bioavailability. This can enhance the effectiveness of the drug and reduce potential side effects.

Synthesis of Glycopolymers

Hydroxy-PEG3-PFP ester is used in the synthesis of glycopolymers . Glycopolymers are functional polymers with saccharide moieties on their side chains and are attractive candidates for biomaterials. The formation of amide bonds caused by the reaction of activated esters with amino groups is of high synthetic chemical value owing to its high selectivity .

Postpolymerization Modification

This compound is used in postpolymerization modification . This process involves the chemical modification of a polymer after it has been synthesized. This can be used to introduce new functional groups, change the physical properties of the polymer, or attach other molecules to the polymer.

Dual Postpolymerization Modification

Hydroxy-PEG3-PFP ester can be used in dual postpolymerization modification . This process involves modifying polymer side chains using two different molecules. This can broaden the range of applications of the polymer .

Synthesis of Functional Polymers

Hydroxy-PEG3-PFP ester is used in the synthesis of functional polymers . These are polymers with specific functional groups that give them special properties, such as the ability to bind to a specific molecule or to undergo a specific chemical reaction.

Future Directions

Hydroxy-PEG3-PFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . Given the increasing interest in PROTACs for their ability to degrade target proteins, the use of Hydroxy-PEG3-PFP ester and similar compounds may continue to grow in the future .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F5O6/c16-10-11(17)13(19)15(14(20)12(10)18)26-9(22)1-3-23-5-7-25-8-6-24-4-2-21/h21H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIKFXKPNIRFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401121184
Record name Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG3-PFP ester

CAS RN

1807537-40-1
Record name Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807537-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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